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molecular formula C17H18N2O3S B8406590 1-(4-(2-Thiazolyl)benzoyl)-4-piperidone ethylene ketal

1-(4-(2-Thiazolyl)benzoyl)-4-piperidone ethylene ketal

Cat. No. B8406590
M. Wt: 330.4 g/mol
InChI Key: FMSWQZWSHKCPQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05883102

Procedure details

A solution of 1-(4-bromobenzoyl)-4-piperidone ethylene ketal (652 mg, 2 mmol) and trimethyl-2-thiazolylstannane (595 mg, 2.4 mmol) in degassed toluene was heated at reflux with tetrakis(triphenylphosphine)palladium(0) (200 mg, 0.17 mmol) for 16 h. The mixture was cooled, filtered through celite and evaporated. The residue was purified by flash chromatography on silica eluting with 50% ethyl acetate/hexane to yield a white solid (480 mg), MS (+CI) 331 [(M+H)+].
Quantity
652 mg
Type
reactant
Reaction Step One
Quantity
595 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
200 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]1[O:19][C:4]2([CH2:9][CH2:8][N:7]([C:10](=[O:18])[C:11]3[CH:16]=[CH:15][C:14](Br)=[CH:13][CH:12]=3)[CH2:6][CH2:5]2)[O:3][CH2:2]1.C[Sn](C)(C)[C:22]1[S:23][CH:24]=[CH:25][N:26]=1>C1(C)C=CC=CC=1.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[CH2:1]1[O:19][C:4]2([CH2:9][CH2:8][N:7]([C:10](=[O:18])[C:11]3[CH:16]=[CH:15][C:14]([C:22]4[S:23][CH:24]=[CH:25][N:26]=4)=[CH:13][CH:12]=3)[CH2:6][CH2:5]2)[O:3][CH2:2]1 |^1:39,41,60,79|

Inputs

Step One
Name
Quantity
652 mg
Type
reactant
Smiles
C1COC2(CCN(CC2)C(C2=CC=C(C=C2)Br)=O)O1
Name
Quantity
595 mg
Type
reactant
Smiles
C[Sn](C=1SC=CN1)(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
200 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
FILTRATION
Type
FILTRATION
Details
filtered through celite
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography on silica eluting with 50% ethyl acetate/hexane

Outcomes

Product
Name
Type
product
Smiles
C1COC2(CCN(CC2)C(C2=CC=C(C=C2)C=2SC=CN2)=O)O1
Measurements
Type Value Analysis
AMOUNT: MASS 480 mg
YIELD: CALCULATEDPERCENTYIELD 72.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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